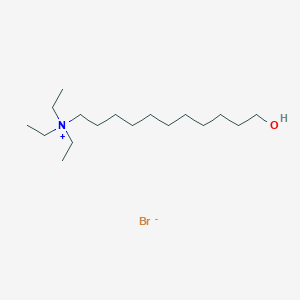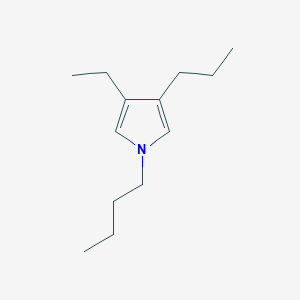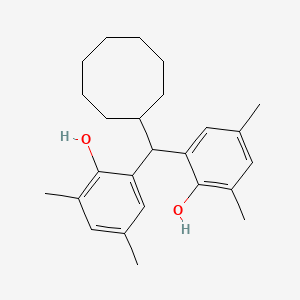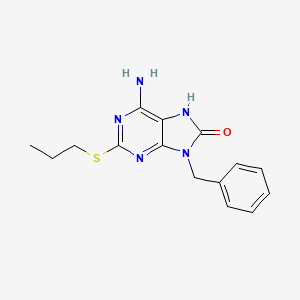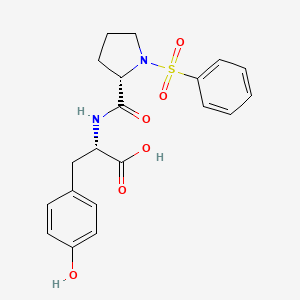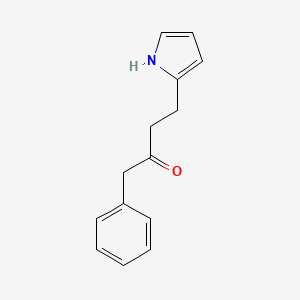
(1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine is an organic compound that belongs to the class of diimines. These compounds are characterized by the presence of two imine groups (C=N) in their structure. The compound is known for its bulky tert-butyl groups attached to the phenyl rings, which can influence its chemical reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine typically involves the condensation reaction between an aldehyde or ketone and a primary amine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane. The reaction may require a catalyst, such as an acid or base, to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the imine groups are converted to oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The phenyl rings with tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
(1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine depends on its specific application:
As a ligand: It coordinates with metal ions through the nitrogen atoms of the imine groups, forming stable complexes.
Bioactivity: It may interact with cellular targets, such as enzymes or receptors, through non-covalent interactions, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E,2E)-N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine: Similar structure but with trimethyl groups instead of tert-butyl groups.
(1E,2E)-N~1~,N~2~-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine: Contains diisopropyl groups on the phenyl rings.
Uniqueness
The presence of bulky tert-butyl groups in (1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine provides steric hindrance, which can influence its reactivity and stability. This makes it unique compared to similar compounds with smaller substituents.
Propriétés
Numéro CAS |
404373-30-4 |
|---|---|
Formule moléculaire |
C30H44N2 |
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
N,N'-bis(3,5-ditert-butylphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C30H44N2/c1-27(2,3)21-15-22(28(4,5)6)18-25(17-21)31-13-14-32-26-19-23(29(7,8)9)16-24(20-26)30(10,11)12/h13-20H,1-12H3 |
Clé InChI |
ICAXOKMINGHKRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)N=CC=NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
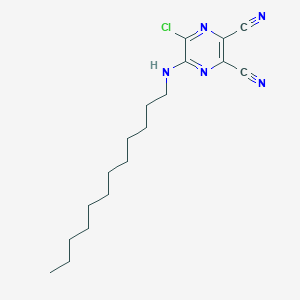
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
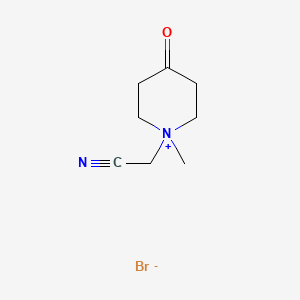
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)


